molecular formula C6H11Cl2NO2 B8707634 methyl N,N-bis(2-chloroethyl)carbamate CAS No. 35875-89-9

methyl N,N-bis(2-chloroethyl)carbamate

Cat. No.: B8707634
CAS No.: 35875-89-9
M. Wt: 200.06 g/mol
InChI Key: BCQUWJXVBOGPCJ-UHFFFAOYSA-N
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Description

Methyl N,N-bis(2-chloroethyl)carbamate is a carbamate derivative featuring two 2-chloroethyl groups attached to a central nitrogen atom. This compound is structurally characterized by a carbamate (O=C(O)N) backbone, which differentiates it from classical nitrogen mustards (e.g., HN1) and nitrosoureas. The presence of the carbamate group confers chemical stability, particularly resistance to enzymatic hydrolysis, leading to a prolonged in vivo half-life . This stability diminishes direct alkylating activity but enables alternative mechanisms of action, such as binding to microtubule-associated proteins, which underlies its antimitotic effects . The IUPAC name for a closely related compound, estramustine, is [(8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate, highlighting the structural role of the bis(2-chloroethyl)carbamate moiety in steroidal derivatives .

Properties

CAS No.

35875-89-9

Molecular Formula

C6H11Cl2NO2

Molecular Weight

200.06 g/mol

IUPAC Name

methyl N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C6H11Cl2NO2/c1-11-6(10)9(4-2-7)5-3-8/h2-5H2,1H3

InChI Key

BCQUWJXVBOGPCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCCl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Carbamate Derivatives

  • Estramustine :
    Estramustine incorporates the bis(2-chloroethyl)carbamate group linked to a steroid backbone. Unlike methyl N,N-bis(2-chloroethyl)carbamate, estramustine’s steroidal structure enhances binding to microtubule-associated proteins, suppressing mitosis without significant DNA alkylation. Its carbamate group resists hydrolysis, contributing to a half-life of 10–20 hours in humans .

  • Carbamate Prodrugs: Prodrugs like 4-[N,N-bis(2-chloroethyl)]aminophenyl-N-[(1S)-(1,3-dicarboxy)propyl]carbamate are designed for targeted activation. These compounds release cytotoxic nitrogen mustards upon enzymatic hydrolysis, contrasting with this compound’s direct antimitotic action .

Nitrogen Mustards (e.g., HN1, Cyclophosphamide)

  • HN1 (N,N-Bis(2-chloroethyl)ethylamine) :
    A classic alkylating agent, HN1 directly cross-links DNA via its bis(2-chloroethyl) groups. Unlike this compound, HN1 lacks a carbamate moiety, making it more reactive but less stable in vivo .

  • Cyclophosphamide Metabolites: Cyclophosphamide’s active metabolite, N,N-bis(2-chloroethyl)phosphorodiamidic acid, alkylates DNA but requires metabolic activation.

Nitrosoureas (e.g., BCNU, PCNU)

  • BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) :
    BCNU cross-links DNA through chloroethyl groups and a nitroso moiety. It exhibits higher alkylating potency but shorter half-life compared to carbamate derivatives. This compound’s carbamate group reduces alkylation but enhances stability .

  • PCNU (1-(2-Chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea) :
    PCNU has a lower plasma drug area under the curve (AUC) at equitoxic doses compared to BCNU, suggesting carbamate derivatives may offer pharmacokinetic advantages in specific therapeutic contexts .

Steroidal and Heterocyclic Derivatives

  • Homo-aza-Steroidal Esters: Compounds like 3β-hydroxy-17α-aza-D-homo-5α-androstan-17-one-p-(N,N-bis(2-chloroethyl)amino)phenylacetate combine steroidal targeting with alkylating activity. These hybrids show synergistic effects, leveraging both microtubule binding and DNA cross-linking .
  • Spirostan Derivatives: Derivatives such as 33-hydroxy-5α,22α-spirostan-12-one-p-(N,N-bis(2-chloroethyl)amino)phenylacetate exhibit cytogenetic effects (e.g., sister chromatid exchange suppression) proportional to their tumor growth inhibition, a mechanism distinct from pure carbamates .

Comparative Data Table

Compound Molecular Formula Mechanism of Action Half-Life (Hours) Key Applications References
This compound C7H12Cl2NO2 Microtubule binding, antimitotic 10–20 Anticancer research
Estramustine C23H31Cl2NO3 Microtubule-associated protein inhibition 10–20 Prostate cancer therapy
HN1 (Nitrogen Mustard) C5H11Cl2N DNA cross-linking <1 Chemical warfare, alkylation
BCNU C5H10Cl2N3O2 DNA alkylation, carbamoylation 0.5–1.5 Glioblastoma, lymphoma
PCNU C8H11Cl2N3O3 DNA cross-linking 1–2 Experimental oncology
Homo-aza-Steroidal Ester C30H43Cl2N3O4 Synergistic microtubule/DNA interaction 8–12 Broad-spectrum antitumor

Key Research Findings

  • Stability vs. Reactivity : The carbamate group in this compound reduces hydrolytic cleavage, limiting alkylation but enabling prolonged antimitotic activity .
  • Structural Hybrids : Steroidal carbamates exhibit dual mechanisms, combining alkylation with hormone receptor targeting, which may enhance tumor specificity .

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